molecular formula C17H18ClN3O B11612832 4-Chloro-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol

4-Chloro-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol

Cat. No.: B11612832
M. Wt: 315.8 g/mol
InChI Key: BFCCZMNFROWULC-UHFFFAOYSA-N
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Description

4-CHLORO-2-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL is a complex organic compound that features a benzodiazole moiety attached to a chlorinated phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-2-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL typically involves multi-step organic reactions One common approach is to start with the chlorination of phenol to introduce the chlorine atom at the 4-position This is followed by the formation of the benzodiazole ring through a cyclization reaction involving an appropriate precursor

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-2-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield a quinone derivative, while substitution of the chlorine atom could yield various substituted phenols.

Scientific Research Applications

4-CHLORO-2-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CHLORO-2-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL involves its interaction with specific molecular targets. The benzodiazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The phenol group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-2-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL: shares similarities with other benzodiazole derivatives, such as:

Uniqueness

The uniqueness of 4-CHLORO-2-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the chlorinated phenol group, the benzodiazole ring, and the propan-2-yl group make it a versatile compound for various applications .

Properties

Molecular Formula

C17H18ClN3O

Molecular Weight

315.8 g/mol

IUPAC Name

4-chloro-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol

InChI

InChI=1S/C17H18ClN3O/c1-11(2)21-15-6-4-3-5-14(15)20-17(21)19-10-12-9-13(18)7-8-16(12)22/h3-9,11,22H,10H2,1-2H3,(H,19,20)

InChI Key

BFCCZMNFROWULC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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